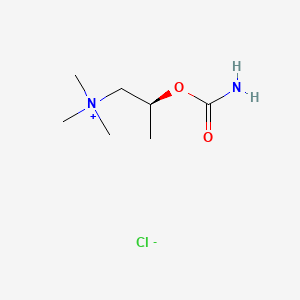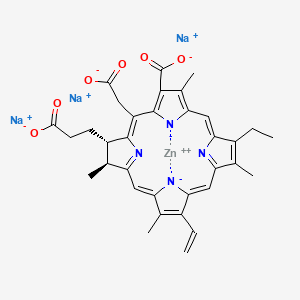![molecular formula C44H42N6O B1147432 2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 138402-10-5](/img/structure/B1147432.png)
2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diazaspiro[4.4]nonane derivatives, including structures similar to 2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one, involves multi-step chemical reactions that typically start with the formation of the core ring system followed by the introduction of substituents through various functional group transformations. For instance, the regioselective synthesis of diazaspiro[4.4]nonane and tetrazaspiro[4.5]decane derivatives has been achieved through cycloaddition reactions and subsequent modifications (Farag et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of these compounds, particularly through X-ray crystallography, provides insights into their three-dimensional conformations, which are crucial for understanding their chemical reactivity and potential interactions with biological targets. Studies on similar compounds have detailed the crystalline and molecular structures, highlighting the spiro configuration and the relative orientation of substituents around the core (Silaichev et al., 2012).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
In the sphere of medicinal chemistry, the compound has been extensively evaluated for its pharmacological properties. Studies have highlighted its role as a potent inhibitor in specific biochemical pathways, contributing to the development of new therapeutic agents. For instance, research by Wong et al. (1991) on the pharmacology of related compounds in vivo has provided insights into their selective and competitive inhibition of certain physiological responses, which is crucial for designing drugs with targeted actions (Wong et al., 1991).
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives has been a significant area of research, focusing on developing efficient and scalable methods. The work by Qiu et al. (2009) on synthesizing key intermediates for anti-inflammatory drugs showcases the importance of understanding the chemical properties and reactivity of such complex molecules (Qiu et al., 2009).
Biological Activities and Mechanisms
Investigations into the biological activities of this compound have revealed its potential in addressing various health conditions. The anticancer activities of similar compounds, as reported by Kuete et al. (2017), demonstrate the compound's relevance in cancer research, highlighting its cytotoxic effects against specific cancer cell lines (Kuete et al., 2017).
Advanced Materials and Applications
Beyond its medicinal applications, this compound has been explored in the development of advanced materials. Research by Salimgareeva and Kolesov (2005) on plastic scintillators illustrates the broader applicability of such compounds in creating materials with unique properties for technological applications (Salimgareeva & Kolesov, 2005).
Eigenschaften
CAS-Nummer |
138402-10-5 |
|---|---|
Produktname |
2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one |
Molekularformel |
C44H42N6O |
Molekulargewicht |
670.84 |
IUPAC-Name |
2-butyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C44H42N6O/c1-2-3-25-40-45-43(30-15-16-31-43)42(51)49(40)32-33-26-28-34(29-27-33)38-23-13-14-24-39(38)41-46-48-50(47-41)44(35-17-7-4-8-18-35,36-19-9-5-10-20-36)37-21-11-6-12-22-37/h4-14,17-24,26-29H,2-3,15-16,25,30-32H2,1H3 |
SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



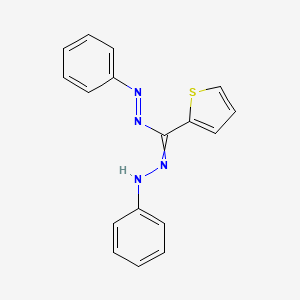

![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)
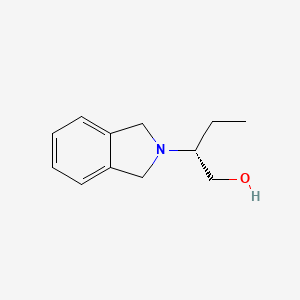
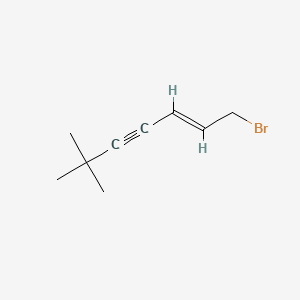
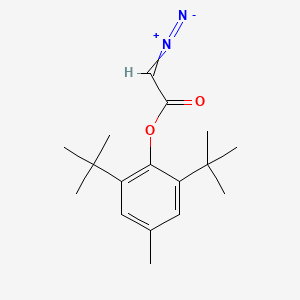
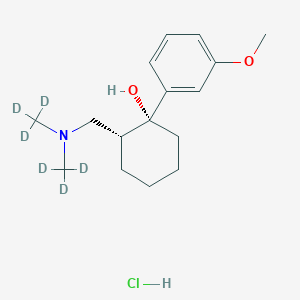
![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)
